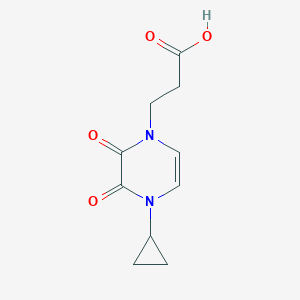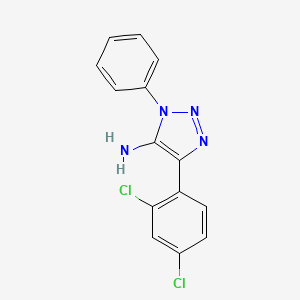![molecular formula C12H16Cl2N2O B6462160 4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549044-11-1](/img/structure/B6462160.png)
4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one hydrochloride (also known as 4-AM-PCC) is an organic compound that has a wide range of applications in research and laboratory experiments. It is a white, crystalline solid that is soluble in water and ethanol. 4-AM-PCC has been used in various scientific research applications, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the development of new drugs. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-AM-PCC.
科学的研究の応用
4-AM-PCC has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as those used in the synthesis of pharmaceuticals and other drugs. It has also been used in the study of biochemical and physiological effects, such as the effects of drug metabolism and the effects of drug-drug interactions. In addition, 4-AM-PCC has been used in the development of new drugs, such as those used in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 4-AM-PCC is not yet fully understood. However, it is known that 4-AM-PCC binds to proteins in the body, which leads to the activation of certain enzymes and the inhibition of others. This leads to the alteration of biochemical and physiological processes in the body, which can lead to various effects, such as the inhibition of certain enzymes or the activation of certain receptors.
Biochemical and Physiological Effects
4-AM-PCC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. It has also been shown to activate certain receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. In addition, 4-AM-PCC has been shown to have anti-inflammatory and anticonvulsant effects.
実験室実験の利点と制限
4-AM-PCC has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive to purchase. In addition, it has a wide range of applications in research and laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, 4-AM-PCC is not very stable and can degrade over time, which can affect the accuracy of results. In addition, it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for 4-AM-PCC. One potential direction is the development of new drugs based on 4-AM-PCC. Another potential direction is the use of 4-AM-PCC in the synthesis of other organic compounds. In addition, 4-AM-PCC could be used to study the effects of drug-drug interactions and the effects of drug metabolism. Finally, 4-AM-PCC could be used to develop new methods for the synthesis of organic compounds.
合成法
4-AM-PCC is synthesized from 4-chlorophenylmagnesium bromide and pyrrolidin-2-one. The reaction is carried out in the presence of anhydrous aluminum chloride and aqueous sodium hydroxide. The reaction is then quenched with hydrochloric acid and the product is isolated by vacuum filtration. The product is then purified by recrystallization from ethanol.
特性
IUPAC Name |
4-(aminomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-11-3-1-9(2-4-11)7-15-8-10(6-14)5-12(15)16;/h1-4,10H,5-8,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFHHJAQZRNWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![14-ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462080.png)

![12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462095.png)
![14-bromo-12-chloro-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462100.png)
![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)
![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)
![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)

![3-(2-{4-[2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6462135.png)
![12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462137.png)
![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)
![4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462150.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide](/img/structure/B6462168.png)
![tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6462170.png)
